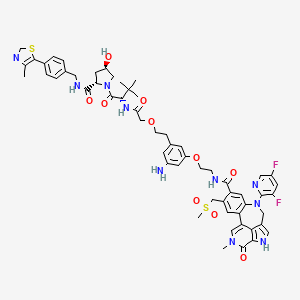

PROTAC BRD4 Degrader-15

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PROTAC BRD4 Degrader-15 is a chemical compound designed as a PROteolysis TArgeting Chimera (PROTAC) that targets bromodomain-containing protein 4 (BRD4). This compound is linked to ligands specific to von Hippel-Lindau and BRD4, exhibiting an IC50 of 7.2 nM for BRD4 BD1 and 8.1 nM for BRD4 BD2 . It is capable of potently degrading the BRD4 protein in PC3 prostate cancer cells .

Méthodes De Préparation

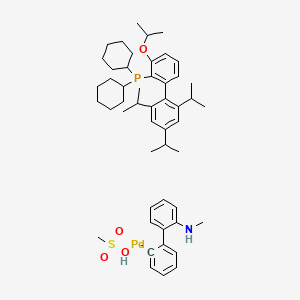

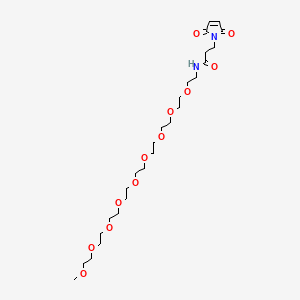

The synthesis of PROTAC BRD4 Degrader-15 involves the conjugation of ligands specific to von Hippel-Lindau and BRD4. The preparation method for in vivo formula includes taking 50 μL of DMSO main solution, adding 300 μL of PEG300, mixing well and clarifying, then adding 50 μL of Tween 80, mixing well and clarifying, and finally adding 600 μL of ddH2O, mixing well and clarifying . Industrial production methods are not explicitly detailed in the available literature.

Analyse Des Réactions Chimiques

PROTAC BRD4 Degrader-15 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions are the degradation products of BRD4 protein, which are subsequently processed by the proteasome system .

Applications De Recherche Scientifique

PROTAC BRD4 Degrader-15 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study biomolecular condensates by regulating the super-enhancer condensate and monitoring changes under PROTAC treatment using live-cell imaging and high-throughput sequencing technologies . This compound has also been employed to investigate the dynamics of other condensate components under the continued disruption of BRD4 condensates . Additionally, it has shown potential in cancer therapy by targeting BRD4, which plays a crucial role in the pathogenesis of various cancers .

Mécanisme D'action

The mechanism of action of PROTAC BRD4 Degrader-15 involves the recruitment of an E3 ligase to the target protein BRD4, leading to its ubiquitination and subsequent degradation by the proteasome system . This process is mediated by the ligands specific to von Hippel-Lindau and BRD4, which bring the E3 ligase and BRD4 into proximity, triggering directed polyubiquitination and proteasome-mediated degradation . This compound also inhibits the expression of Krüppel-like factor 5 (KLF5) transcription factor, a key oncoprotein in basal-like breast cancer .

Comparaison Avec Des Composés Similaires

PROTAC BRD4 Degrader-15 is unique in its ability to potently degrade BRD4 protein with high specificity and efficiency. Similar compounds include other BRD4-targeting PROTACs such as MZ1 and ARV-825 . MZ1 has been reported to achieve complete degradation of BRD4 at 100 nM following 4 hours of treatment . ARV-825 inhibits T-cell acute lymphoblastic leukemia by degrading BRD4, BRD3, and BRD2 .

Propriétés

Formule moléculaire |

C57H62F2N10O10S2 |

|---|---|

Poids moléculaire |

1149.3 g/mol |

Nom IUPAC |

N-[2-[3-amino-5-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]phenoxy]ethyl]-8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |

InChI |

InChI=1S/C57H62F2N10O10S2/c1-31-50(80-30-65-31)34-9-7-32(8-10-34)22-64-54(73)46-20-39(70)26-69(46)56(75)51(57(2,3)4)66-47(71)28-78-13-11-33-15-38(60)19-40(16-33)79-14-12-61-53(72)41-21-45-42(17-35(41)29-81(6,76)77)43-27-67(5)55(74)49-48(43)36(23-62-49)25-68(45)52-44(59)18-37(58)24-63-52/h7-10,15-19,21,23-24,27,30,39,46,51,62,70H,11-14,20,22,25-26,28-29,60H2,1-6H3,(H,61,72)(H,64,73)(H,66,71)/t39-,46+,51-/m1/s1 |

Clé InChI |

UNADZUGJDDCVKE-RVLLIKLQSA-N |

SMILES isomérique |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)N)O |

SMILES canonique |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11937616.png)

![3-(1-Methylbenzimidazol-2-yl)-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11937631.png)

![sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B11937693.png)

![3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride](/img/structure/B11937699.png)